molecular formula C23H24O6 B2574928 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate CAS No. 300677-33-2

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate

Cat. No.: B2574928
CAS No.: 300677-33-2
M. Wt: 396.439
InChI Key: KYOASCYCPKRMGC-UHFFFAOYSA-N
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Description

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate is a high-purity chemical reagent intended for research and development applications. As a derivative of propanedioate (malonate), this compound features a central malonate ester core di-substituted with 2-oxo-2-phenylethyl groups. This structure is characteristic of molecules explored in organic synthesis and medicinal chemistry research . Malonate esters are valuable synthetic intermediates, often utilized in condensation reactions and the construction of complex molecular frameworks . Researchers may investigate this compound as a potential building block for the development of novel antimicrobial agents, given that amino acid and ester-based scaffolds are known to be important in creating structural analogs for inhibiting microbial biosynthetic pathways . The specific mechanism of action for this compound is not fully elucidated and is an area for ongoing scientific investigation. Handling should adhere to safe laboratory practices. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 2,2-diphenacylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-3-28-21(26)23(22(27)29-4-2,15-19(24)17-11-7-5-8-12-17)16-20(25)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOASCYCPKRMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate typically involves the reaction of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate has been investigated for its biological activities, particularly in the development of pharmaceutical agents. Its structural motifs are conducive to interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity
Research has highlighted the compound's potential anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting its utility in developing novel anticancer therapies .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for transformations such as nucleophilic addition and acylation reactions.

Data Table: Synthetic Applications

Reaction TypeDescriptionReference
Nucleophilic AdditionReacts with amines to form substituted derivatives
Acylation ReactionsUsed to introduce acyl groups into organic molecules
Diels-Alder ReactionsActs as a diene or dienophile in cycloaddition

Materials Science

In materials science, 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate is explored for its potential in polymer synthesis and as a building block for advanced materials.

Case Study: Polymer Development
Recent studies have demonstrated that this compound can be polymerized to create novel copolymers with enhanced thermal stability and mechanical properties. These polymers show promise for applications in coatings and adhesives .

Photochemistry

The compound exhibits interesting photochemical properties that are being explored for applications in photodynamic therapy (PDT) and light-harvesting systems.

Data Table: Photochemical Properties

PropertyValueApplication Area
Absorption Wavelength350 nmPDT
Quantum Yield0.75Light-harvesting systems

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Diethyl Malonate Derivatives

The compound belongs to a class of diethyl malonate derivatives modified at the central carbon. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at C2 XLogP3<sup>†</sup> Key Properties/Applications
1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate C₂₅H₂₆O₆ 446.47 2-oxo-2-phenylethyl ~3.8* Potential synthetic intermediate; ketone reactivity
Diethyl 2,2-bis(prop-2-ynyl)propanedioate C₁₃H₁₆O₄ 236.26 Prop-2-ynyl (propargyl) 1.9 Click chemistry applications
Diethyl 2,4-dibenzoyl glutarate<sup>‡</sup> C₂₃H₂₄O₆ 420.43 Benzoyl groups at C2 and C4 ~3.5* Photostability studies

<sup>†</sup>XLogP3 values estimated based on substituent contributions.
<sup>‡</sup>Example from ’s extended list.

Crystallographic and Computational Analysis

Computational modeling would predict the compound’s steric bulk and conformational flexibility due to the rotating phenyl and ethyl groups.

Biological Activity

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate, also known as diethyl malonate derivative, is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C23H24O6
Molecular Weight: 396.43 g/mol
Structure: The compound features two ethyl groups and two phenyl groups attached to a central propanedioate structure with keto functionalities.

Antimicrobial Properties

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate has shown promising antimicrobial activity. Studies indicate that derivatives of this compound exhibit significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7. The compound induces apoptosis in these cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Enzyme Inhibition

This compound acts as an inhibitor of several key enzymes involved in metabolic processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The IC50 values for COX inhibition have been reported around 1.5 µM.

Neuroprotective Effects

Recent studies suggest that 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate may have neuroprotective effects. It appears to protect neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells in HeLa cell cultures. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating apoptosis induction.

Study 3: Neuroprotection in vitro

In vitro experiments using primary neuronal cultures exposed to oxidative stress showed that pre-treatment with the compound reduced cell death by approximately 40%. This effect was correlated with increased levels of superoxide dismutase (SOD) and catalase activity.

Table 1: Biological Activities of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate

Biological ActivityTargetIC50 Value
AntimicrobialS. aureus32 µg/mL
AntimicrobialE. coli64 µg/mL
COX InhibitionCOX-11.5 µM
COX InhibitionCOX-21.8 µM
Apoptosis InductionHeLa cellsN/A

Table 2: Summary of Case Studies

Study FocusFindings
Antimicrobial EfficacyEffective against S. aureus and E. coli
Anticancer MechanismInduces apoptosis in HeLa cells
NeuroprotectionReduces oxidative stress-induced damage

Q & A

Q. What are the optimal synthetic routes for 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Use Design of Experiments (DOE) frameworks to minimize trial runs while maximizing data robustness. Kinetic studies under controlled conditions (e.g., inert atmosphere, reflux) can refine yield and purity. Characterization via NMR and HPLC (as in and ) should validate structural integrity at each step. Pre-experimental designs ( ) ensure systematic exploration of variables.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy: High-resolution NMR (¹H/¹³C) to confirm ester and ketone groups, complemented by IR for carbonyl stretching frequencies ().
  • Mass Spectrometry: ESI-MS or MALDI-TOF for molecular ion verification and fragmentation patterns.
  • Chromatography: Reverse-phase HPLC with UV detection to assess purity, coupled with GC-MS for volatile byproduct analysis.
    Standardize protocols using reference compounds and cross-validate with computational predictions (e.g., quantum mechanical calculations in ).

Q. How can researchers study the compound’s reactivity under varying pH and solvent conditions?

Methodological Answer: Design kinetic experiments using stopped-flow techniques to monitor reaction rates in buffered aqueous/organic media. Employ UV-Vis spectroscopy for real-time tracking of intermediate species. Solvent effects (polarity, dielectric constant) should be systematically tested, with control groups for temperature and ionic strength. Data interpretation should align with linear free-energy relationships (LFER) or Hammett plots, guided by theoretical frameworks ( ).

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic properties and supramolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • Molecular Dynamics (MD): Simulate solvation effects and aggregation behavior in nonpolar solvents (e.g., toluene).
  • Docking Studies: Investigate host-guest interactions with cyclodextrins or cucurbiturils for potential catalytic applications.
    Leverage AI-driven platforms like COMSOL Multiphysics () to automate parameter optimization and validate simulations against experimental XRD or spectroscopic data.

Q. How can contradictions between experimental and theoretical data (e.g., unexpected byproducts) be resolved?

Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS) to identify outliers or confounding variables. Replicate experiments under strictly controlled conditions, and use isotopic labeling (e.g., ¹⁸O in ketone groups) to trace reaction pathways. Cross-reference findings with bibliometric databases ( ) to contextualize anomalies within published literature. Methodological triangulation (combining HPLC, MS, and computational modeling) enhances reliability ( ).

Q. What catalytic systems enhance the compound’s application in asymmetric synthesis or polymer chemistry?

Methodological Answer: Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru or Pd) for enantioselective transformations. Use DOE ( ) to optimize catalyst loading and reaction time. For polymerization studies, monitor molecular weight distributions via GPC and thermal stability via TGA. Incorporate membrane separation technologies ( ) for catalyst recovery and reuse.

Q. What methodological approaches are recommended for studying degradation pathways under environmental stressors?

Methodological Answer:

  • Accelerated Aging: Expose the compound to UV light, heat, or oxidative conditions (H₂O₂/O₃).
  • Analytical Monitoring: Use LC-MS/MS to identify degradation products and quantify half-lives.
  • Ecotoxicity Assessment: Pair with bioassays (e.g., Daphnia magna) to evaluate environmental impact.
    Align degradation mechanisms with green chemistry principles (), emphasizing solvent selection and waste minimization.

Q. How can green chemistry principles be integrated into the compound’s synthesis and applications?

Methodological Answer:

  • Solvent Replacement: Substitute traditional solvents (DMF, THF) with bio-based alternatives (e.g., Cyrene™).
  • Energy Efficiency: Utilize microwave-assisted synthesis to reduce reaction times and energy consumption.
  • Waste Valorization: Convert byproducts into value-added materials (e.g., polymer precursors) via cascade reactions.
    Adopt frameworks from (AI-driven process optimization) and (separation technologies) to achieve sustainability metrics.

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